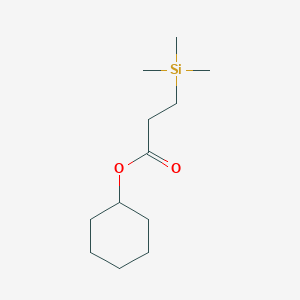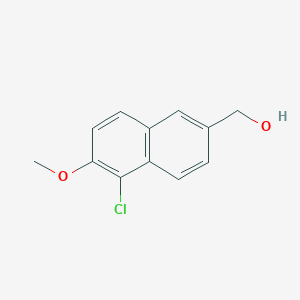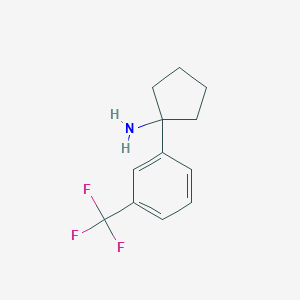
2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on an indene ring system, which is conjugated with an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions can be employed to introduce the chloro and fluoro substituents onto the indene ring. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction. This can be done by reacting the indene derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
(E)-2-(4-Chloro-2,3-dihydro-1H-inden-1-ylidene)acetamide: Lacks the fluoro substituent.
(E)-2-(6-Fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide: Lacks the chloro substituent.
(E)-2-(4-Chloro-6-fluoro-1H-inden-1-ylidene)acetamide: Lacks the dihydro component.
Uniqueness
(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is unique due to the presence of both chloro and fluoro substituents on the indene ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
166250-41-5 |
|---|---|
分子式 |
C11H9ClFNO |
分子量 |
225.64 g/mol |
IUPAC 名称 |
2-(4-chloro-6-fluoro-2,3-dihydroinden-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9ClFNO/c12-10-5-7(13)4-9-6(3-11(14)15)1-2-8(9)10/h3-5H,1-2H2,(H2,14,15) |
InChI 键 |
ZZYSXQPBWFZFEK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1=CC(=O)N)C=C(C=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)



![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)



![Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11880364.png)




